1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride
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Overview
Description
1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C5H9NO3·HCl It is a derivative of cyclobutanecarboxylic acid, featuring an amino group and a hydroxyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-hydroxycyclobutanecarboxylic acid hydrochloride typically involves the cyclization of suitable precursors. One common method includes the reaction of cyclobutanone with hydroxylamine to form an oxime, followed by reduction to yield the amino alcohol.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-oxo-3-hydroxycyclobutanecarboxylic acid.
Reduction: Formation of 1-amino-3-hydroxycyclobutanemethanol.
Substitution: Formation of N-substituted derivatives of the compound.
Scientific Research Applications
1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-amino-3-hydroxycyclobutanecarboxylic acid hydrochloride is not fully understood. it is believed to interact with specific molecular targets, potentially influencing biochemical pathways. The amino and hydroxyl groups may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
- 1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
Comparison: 1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-amino-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-5(4(8)9)1-3(7)2-5;/h3,7H,1-2,6H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESKWOKSXLDKMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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